molecular formula C17H16ClNO5 B5681116 4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide CAS No. 6150-95-4

4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide

Cat. No.: B5681116
CAS No.: 6150-95-4
M. Wt: 349.8 g/mol
InChI Key: UEGMJGJWWQEZKA-UHFFFAOYSA-N
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Description

4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide is an organic compound with the molecular formula C17H16ClNO5. This compound is characterized by the presence of a chloro-substituted benzamide group and a dimethoxyphenyl acetyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide typically involves the following steps:

    Acylation Reaction: The starting material, 4-chlorobenzoyl chloride, is reacted with 3,4-dimethoxyphenylacetic acid in the presence of a base such as triethylamine. This reaction forms the intermediate 4-chloro-N-(3,4-dimethoxyphenylacetyl)benzamide.

    Esterification: The intermediate is then subjected to esterification using a suitable esterifying agent such as dimethyl sulfate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3,4-dimethoxyphenethyl)benzamide
  • 4-chloro-3,5-dimethylphenol
  • (3,4-dimethoxyphenyl)acetyl chloride

Uniqueness

4-chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted benzamide group and dimethoxyphenyl acetyl group make it a valuable compound for various research applications.

Properties

IUPAC Name

[(4-chlorobenzoyl)amino] 2-(3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-22-14-8-3-11(9-15(14)23-2)10-16(20)24-19-17(21)12-4-6-13(18)7-5-12/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGMJGJWWQEZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)ONC(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977066
Record name 4-Chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6150-95-4
Record name 4-Chloro-N-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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